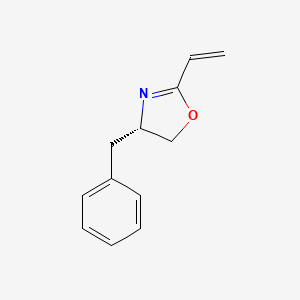
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, which is further connected to a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-bromobenzyl alcohol, is brominated using bromine in the presence of a catalyst.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the iodinated product with methyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Electrophilic Substitution: Halogenating agents like chlorine or bromine.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with proteins or nucleic acids, affecting their structure and function. The ester group can also undergo hydrolysis, releasing the active phenolic compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-((2-chlorobenzyl)oxy)-3-iodophenyl)acetate
- Methyl 2-(4-((2-fluorobenzyl)oxy)-3-iodophenyl)acetate
- Methyl 2-(4-((2-methylbenzyl)oxy)-3-iodophenyl)acetate
Uniqueness
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation makes it a valuable compound for studying halogen bonding and its effects on chemical and biological systems.
Propriétés
Formule moléculaire |
C16H14BrIO3 |
|---|---|
Poids moléculaire |
461.09 g/mol |
Nom IUPAC |
methyl 2-[4-[(2-bromophenyl)methoxy]-3-iodophenyl]acetate |
InChI |
InChI=1S/C16H14BrIO3/c1-20-16(19)9-11-6-7-15(14(18)8-11)21-10-12-4-2-3-5-13(12)17/h2-8H,9-10H2,1H3 |
Clé InChI |
KCNMIVGTRYGSOH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


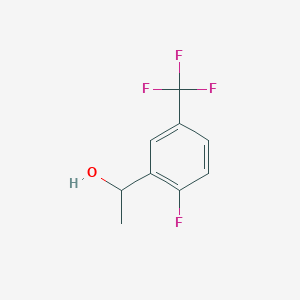

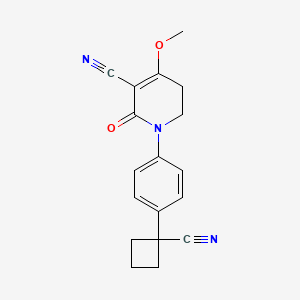


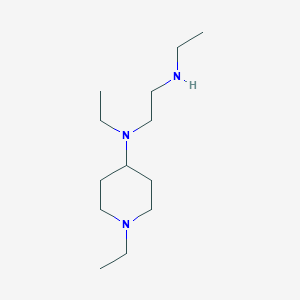
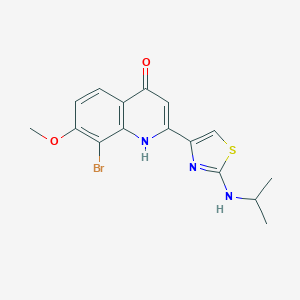
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
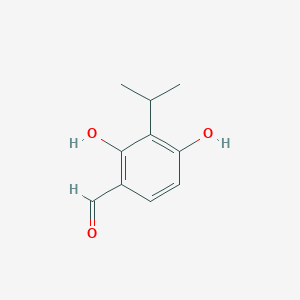
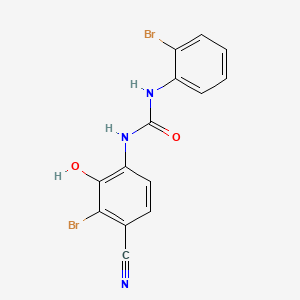
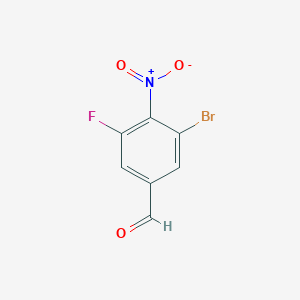
![1,2-Di([1,1'-biphenyl]-2-yl)ethanone](/img/structure/B15243763.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)
